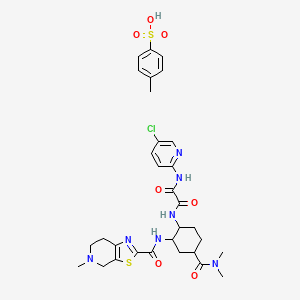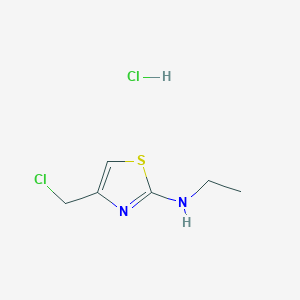![molecular formula C12H16ClNO2 B2866646 methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 254102-33-5](/img/structure/B2866646.png)
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is an organic compound often studied for its potential biological activity. Its structure includes a tetrahydroisoquinoline moiety, which is found in various alkaloids and pharmaceutical compounds. This compound is significant in medicinal chemistry due to its possible therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride generally involves the following steps:
Formation of tetrahydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an aldehyde with an amine in the presence of an acid catalyst.
Functionalization: : Introduction of the ester group usually involves esterification reactions, where the tetrahydroisoquinoline is reacted with methyl chloroacetate under basic or acidic conditions.
Final conversion: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial production methods often mirror these laboratory procedures but scale up the process, using reactors designed for large-scale chemical synthesis and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, forming different oxidized derivatives.
Reduction: : Reduction of the ester group can yield corresponding alcohol.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Common oxidants like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or reduction using lithium aluminum hydride.
Substitution: : Conditions for substitutions often involve acidic or basic catalysts, depending on the nature of the substituents.
Major Products
Oxidation products: : Hydroxylated or oxidized tetrahydroisoquinoline derivatives.
Reduction products: : Alcohols or reduced nitrogen-containing compounds.
Substitution products: : Derivatives with varied substituents on the isoquinoline ring.
Aplicaciones Científicas De Investigación
Methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is valuable in:
Chemistry: : Used as a building block for more complex organic molecules in synthetic chemistry.
Biology: : Studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for therapeutic effects, possibly acting on central nervous system disorders or as a part of drug development for neurological conditions.
Industry: : Could be used in the production of specialty chemicals and intermediates in pharmaceutical manufacturing.
Mecanismo De Acción
The compound's mechanism involves interaction with biological targets like enzymes or receptors. The tetrahydroisoquinoline core may mimic endogenous neurotransmitters or bind to receptors, influencing signaling pathways. This interaction can modulate cellular activities, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroisoquinoline derivatives: : Structures similar to methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride.
Other esters of tetrahydroisoquinoline: : Compounds like methyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate hydrochloride.
Uniqueness
Structural uniqueness: : The specific ester linkage and the methyl group confer unique properties compared to other tetrahydroisoquinoline derivatives.
Functional diversity: : Its ability to undergo various chemical transformations makes it versatile for synthetic applications.
There you have it—a comprehensive overview of this intriguing compound. What piqued your interest about this compound in the first place?
Propiedades
IUPAC Name |
methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)7-11-6-9-4-2-3-5-10(9)8-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBMTJLYWRBRG-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)

![N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)



![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)



